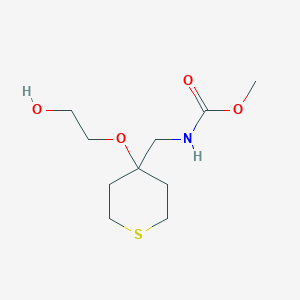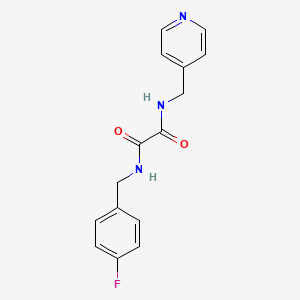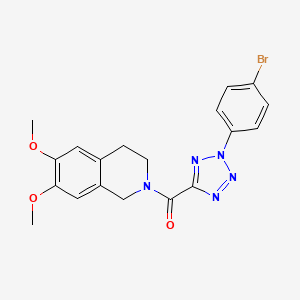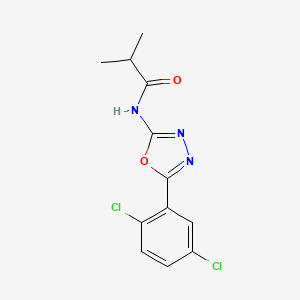
N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide (3) was achieved through the reaction of furan-2-carbonyl chloride (1) with 4-bromoaniline (2) in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling, which involved triphenylphosphine palladium as a catalyst and potassium phosphate as a base, to produce a series of N-(4-bromophenyl)furan-2-carboxamide analogues with moderate to good yields ranging from 43% to 83% .
Molecular Structure Analysis
The molecular structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, was determined using MoKα X-ray crystallography. The crystal structure was found to be in the triclinic Pī space group, with specific unit cell parameters. The structure is characterized by intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds, forming an infinite 1D chain along the100 direction. Additionally, oxygen-π stacking interactions between the aromatic ring and the oxygen of the sulfonamide group contribute to the stabilization of the crystal structure .
Chemical Reactions Analysis
The synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues were subjected to in vitro antibacterial activity tests against drug-resistant bacteria. The parent molecule (3) exhibited significant antibacterial activity, especially against NDM-positive A. baumannii, when compared to various commercially available drugs. The effectiveness of these compounds was further supported by docking studies and molecular dynamics simulations, which highlighted the active site and molecular interaction stability .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide are not directly reported in the provided papers, the related compounds synthesized in these studies indicate high purity and stability, as evidenced by the lack of side reactions and byproducts. The chemical structures of these compounds were confirmed using 1H NMR and mass spectral data, suggesting that the compounds are well-characterized and likely possess distinct physical and chemical properties .
Scientific Research Applications
Synthesis and Biochemical Applications
- Fluorescence Binding with Bovine Serum Albumin : Novel p-hydroxycinnamic acid amides, including derivatives similar to the mentioned compound, have been synthesized and their interactions with bovine serum albumin (BSA) investigated through fluorescence and UV-vis spectral studies, indicating potential for bio-imaging and drug delivery systems (Meng et al., 2012).
Antiviral and Antiprotozoal Research
- Inhibition of SARS Coronavirus Helicase : A novel chemical compound closely related to the query compound demonstrated suppression of enzymatic activities of SARS coronavirus helicase, indicating potential as a therapeutic agent against coronaviruses (Lee et al., 2017).
- Antiprotozoal Agents : Compounds featuring the furan-2-yl group have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting utility in developing new antiprotozoal drugs (Ismail et al., 2004).
Pharmacological Evaluations
- Anti-inflammatory Activity : Derivatives of ibuprofen analogs, including compounds with structural similarities to the query molecule, have exhibited potent anti-inflammatory activity, highlighting their potential in treating inflammatory conditions (Rajasekaran et al., 1999).
Material Science and Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Derivatives containing the furan-2-yl group have been evaluated as potential inhibitors for mild steel corrosion in acidic media, indicating applications in industrial corrosion protection (Sappani & Karthikeyan, 2014).
Future Directions
properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-4-16(20)19-13-7-8-14(12(2)10-13)25(22,23)18-11-17(3,21)15-6-5-9-24-15/h5-10,18,21H,4,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKWPNJNDWXRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)



![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)




![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)



